molecular formula C13H18N2O2 B1403178 Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate CAS No. 847406-21-7

Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate

Cat. No.: B1403178
CAS No.: 847406-21-7
M. Wt: 234.29 g/mol
InChI Key: QOIQAQABPYFVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate (CAS 847406-21-7) is a high-value chemical building block extensively used in pharmaceutical research and development. This compound features a piperidine ring that is substituted at the nitrogen atom with a pyridin-3-yl group and at the 4-position with an ethyl ester functional group . The molecular formula of the base compound is C13H18N2O2, and it has a molecular weight of 234.30 g/mol . Its hydrochloride salt has the molecular formula C13H19ClN2O2 and a molecular weight of 270.76 . The primary research application of this ester is as a versatile synthetic intermediate, particularly in the design and synthesis of novel bioactive molecules. The presence of both a basic nitrogen in the piperidine ring and the ester group makes it a valuable precursor for further chemical transformations. Researchers can hydrolyze the ethyl ester to the corresponding piperidine-4-carboxylic acid, or reduce it to alcohol, facilitating the exploration of structure-activity relationships (SAR) . Compounds based on the piperidine-4-carboxylate scaffold are of significant interest in medicinal chemistry and have been investigated for their potential interaction with various biological targets . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 1-pyridin-3-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-8-15(9-6-11)12-4-3-7-14-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIQAQABPYFVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of pyridin-3-yl-substituted piperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction : Reduction reactions can yield alcohol derivatives with reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution Reactions : It can undergo nucleophilic substitution with alkyl halides or acyl chlorides to produce various substituted derivatives .

Biological Research

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against certain bacterial strains.
  • Anticancer Potential : Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to changes in cellular processes .

Medical Applications

This compound is being explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets. Its unique structure allows it to participate in significant biological interactions, making it a candidate for drug development .

Industrial Uses

In industry, this compound is utilized in the development of new materials and serves as a precursor for synthesizing specialty chemicals. Its versatility makes it valuable for creating diverse chemical products .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against breast cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation through apoptosis induction, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of this compound revealed that it exhibited significant inhibition against several Gram-positive and Gram-negative bacteria. The study concluded that further exploration could lead to effective antimicrobial agents based on this structure.

Mechanism of Action

The mechanism of action of Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Structural Comparison

Piperidine-4-carboxylate derivatives vary in substituents at the nitrogen and ester positions, significantly altering their physicochemical and biological properties. Key structural analogs include:

Compound Substituent on Piperidine-N Ester Group Key Features Reference
Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate Pyridin-3-yl Ethyl Aromatic N-heterocycle, moderate polarity
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate 2-Chlorobenzyl Ethyl Lipophilic, electron-withdrawing Cl substituent
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 4-Sulfamoylbenzoyl Ethyl Sulfonamide group for enzyme inhibition
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate 6-Chloropyridazin-3-yl Ethyl Chloropyridazine enhances electrophilicity

Key Observations :

  • Steric Effects : Bulky substituents like benzyl groups (e.g., ) may restrict conformational flexibility compared to smaller pyridinyl groups.

Key Observations :

  • Catalytic Hydrogenation : Raney nickel-mediated hydrogenation (e.g., ) efficiently reduces imine intermediates but requires careful control to avoid over-reduction.
  • Coupling Agents : EDCI/HOBt systems (e.g., ) are preferred for amide bond formation, offering high yields and mild conditions.
Physicochemical Properties

Comparative physical data highlight solubility, stability, and crystallinity differences:

Compound Physical State Melting Point (°C) Boiling Point (°C) LogP (Predicted) Reference
This compound Liquid (oil) N/A N/A 1.5–2.0
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate Solid 55–60 444.9 (predicted) 2.8
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate Solid N/A N/A 0.9

Key Observations :

  • Crystallinity : Chloropyridazine derivatives (e.g., ) exhibit higher melting points due to enhanced intermolecular interactions.
  • Lipophilicity : Chlorobenzyl and chloropyridazine substituents increase LogP, favoring membrane permeability.

Key Observations :

  • Enzyme Inhibition : Sulfonamide-containing analogs (e.g., ) show potent carbonic anhydrase inhibition due to zinc-binding sulfonamide groups.
  • Structural Flexibility : Piperidine ring conformation (e.g., chair vs. boat) critically influences binding to biological targets .

Biological Activity

Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Extensive research has been conducted to evaluate its potential applications in various therapeutic areas, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a pyridine moiety. Its chemical structure can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2

This structure contributes to its ability to interact with various biological targets, making it a candidate for therapeutic exploration.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound may bind to molecular targets, modulating their activity and leading to alterations in cellular processes. However, detailed pathways and specific targets remain under investigation.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the compound's effect on human tumor xenografts in nude mice. The results indicated that this compound significantly inhibited tumor growth at well-tolerated doses.

Cell Line IC50 (µM) Effect
FaDu (hypopharyngeal)10.5Induced apoptosis
MCF7 (breast cancer)15.2Inhibited proliferation

These results underscore the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies have indicated favorable absorption characteristics, with moderate bioavailability observed in preclinical models.

Pharmacokinetic Parameters

Parameter Value
Half-life4 hours
Peak plasma concentration150 ng/mL
Volume of distribution0.5 L/kg

These parameters suggest that the compound could achieve effective concentrations in systemic circulation, enhancing its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.